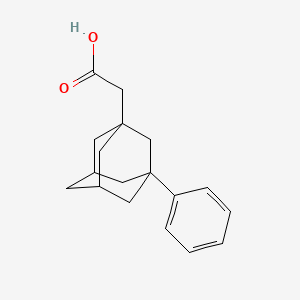
(3-Phenyl-1-adamantyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenyl-1-adamantyl)acetic acid is an organic compound with the molecular formula C18H22O2. It is characterized by the presence of a phenyl group attached to an adamantyl moiety, which is further connected to an acetic acid group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenyl-1-adamantyl)acetic acid typically involves the reaction of 1-adamantyl bromide with phenylmagnesium bromide to form 3-phenyl-1-adamantane. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as catalysts to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: (3-Phenyl-1-adamantyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated derivatives.
科学的研究の応用
(3-Phenyl-1-adamantyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3-Phenyl-1-adamantyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biochemical processes, including enzyme inhibition and receptor binding. These interactions result in the modulation of cellular functions and physiological responses .
類似化合物との比較
- (3-Phenyl-1-adamantyl)methanol
- (3-Phenyl-1-adamantyl)amine
- (3-Phenyl-1-adamantyl)chloride
Comparison: (3-Phenyl-1-adamantyl)acetic acid is unique due to the presence of the acetic acid group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
生物活性
(3-Phenyl-1-adamantyl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound is characterized by an adamantane core, a phenyl group, and an acetic acid moiety. This structure contributes to its unique physicochemical properties, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound is not fully characterized but is expected to exhibit various pharmacological effects based on its structural analogs. The compound is hypothesized to interact with enzymes and receptors involved in metabolic pathways, potentially modulating their activity.
- Enzyme Interaction : The compound may engage with specific enzymes that are crucial for metabolic processes, potentially acting as an inhibitor or modulator.
- Receptor Binding : Similar compounds have shown the ability to bind to various receptors, suggesting that this compound might also exhibit receptor-mediated effects .
Case Studies and Experimental Data
A study on adamantane derivatives indicated that modifications in the phenyl group could significantly alter the biological activity of related compounds. For instance, analogs designed to enhance solubility and selectivity for specific biological targets demonstrated improved pharmacokinetic profiles . This suggests that this compound could be optimized for better efficacy through structural modifications.
Comparative Analysis
Pharmacological Studies
Research has indicated that derivatives of adamantane, including those similar to this compound, have shown promise in treating conditions such as tuberculosis through targeted inhibition of bacterial transport proteins . The exploration of these compounds could lead to the development of new therapeutic agents.
特性
IUPAC Name |
2-(3-phenyl-1-adamantyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDYINFVSMWUNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377915 |
Source


|
| Record name | (3-Phenyl-1-adamantyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161036-56-2 |
Source


|
| Record name | (3-Phenyl-1-adamantyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













